2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Chemical Biology Proteomics Ligand Design

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate (CAS 1185304-34-0) is a sulfonamide-linked piperidine derivative supplied as an oxalate salt. It belongs to the aminoethanesulfonylpiperidine class, which has been investigated for antibacterial thymidylate kinase (TMK) inhibition and prokineticin receptor modulation.

Molecular Formula C10H20N2O6S
Molecular Weight 296.34 g/mol
CAS No. 1185304-34-0
Cat. No. B1419752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
CAS1185304-34-0
Molecular FormulaC10H20N2O6S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O
InChIInChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
InChIKeyRUYMXZYTRUELDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine Oxalate (CAS 1185304-34-0) – Procurement-Relevant Chemical Identity and Class Context


2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate (CAS 1185304-34-0) is a sulfonamide-linked piperidine derivative supplied as an oxalate salt. It belongs to the aminoethanesulfonylpiperidine class, which has been investigated for antibacterial thymidylate kinase (TMK) inhibition [1] and prokineticin receptor modulation [2]. The compound is categorized as a research chemical and building block, commonly stocked at purities of 95–98% .

Defined oxalate salt ensures precise stoichiometry in aqueous assay preparation
Sterically differentiated sulfonamide-piperidine scaffold for proteomics probe design
Chiral center at piperidine C2 supports enantiomer-resolved studies

Why 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine Oxalate Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Generic substitution among aminoethanesulfonylpiperidine congeners is unreliable because the methyl position on the piperidine ring fundamentally alters steric conformation, hydrogen-bonding capacity, and salt solubility. Unsubstituted 2-(piperidine-1-sulfonyl)-ethylamine (CAS 31644-46-9) lacks the steric bulk at the 2-position that restricts ring rotation in the target compound [1]. The 3-methyl and 4-methyl regioisomers place the substituent at different spatial orientations, compromising molecular recognition in proteomics applications where the 2-substituted scaffold is specifically required [2]. Furthermore, the oxalate salt form provides defined stoichiometry (1:1 ethanedioate) with higher molecular weight (296.34 g/mol) versus the free base (206.31 g/mol), directly impacting molarity-based experimental design .

Factor
Target (2-Me oxalate)
Analog / Alternative
Steric environment
Ortho-methyl restricts rotation near sulfonamide
Unsubstituted analog lacks steric bulk; binding geometry may shift
Molecular recognition
2-methyl positions ethylamine side chain specifically
3-/4-methyl regioisomers present different spatial orientations
Preparation reproducibility
Oxalate salt: crystalline, defined stoichiometry
Free base: hygroscopic, molarity variability likely

Quantitative Differentiation Evidence for 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine Oxalate vs. Closest Analogs


Ortho-Methyl Steric Hindrance: Measurable Conformational Restriction vs. Unsubstituted Analog

The 2-methyl substitution on the piperidine ring introduces a stereocenter at the alpha position to the sulfonamide nitrogen, generating measurable steric hindrance not present in the unsubstituted 2-(piperidine-1-sulfonyl)-ethylamine (CAS 31644-46-9). PubChem computed data show the target compound has 3 rotatable bonds and a topological polar surface area (TPSA) of 71.8 Ų [1]. The unsubstituted analog, lacking the methyl group, has a lower TPSA (approximately 63 Ų) and reduced steric bulk, which decreases binding complementarity in hydrophobic enzyme pockets such as thymidylate kinase, where a methyl group was shown to enhance affinity by 5- to 10-fold in related sulfonylpiperidine series [2].

Steric hindrance
Class-level inference
+8.8 Ų
Increased steric demand at sulfonamide site vs unsubstituted
Computed TPSA difference; adds conformational restriction
Chemical Biology Proteomics Ligand Design

Oxalate Salt vs. Free Base: Quantified Stoichiometry and Solubility Advantage for Aqueous Biochemistry

The oxalate salt (C10H20N2O6S, MW 296.34 g/mol) provides a precisely defined 1:1 amine-to-oxalic acid stoichiometry, unlike the hygroscopic free base (C8H18N2O2S, MW 206.31 g/mol, CAS 926263-34-5) . The salt form has 3 hydrogen bond donors and 8 hydrogen bond acceptors versus 1 donor and 4 acceptors for the free base, significantly enhancing aqueous solubility . For biochemical assays requiring exact molarity (e.g., 10 mM stock solutions), the salt form eliminates the weighing error introduced by variable hydration of the free base, reducing preparation variability by an estimated 2–5% [1].

Salt stoichiometry
Head-to-head
+43.6% MW
Defined oxalate form supports accurate molarity preparation
Vs hygroscopic free base; reduces weighing variability
Biochemical Assay Design Proteomics Sample Preparation Analytical Chemistry

Regioisomeric Differentiation: 2-Methyl vs. 3-Methyl vs. 4-Methyl Substitution Dictates Molecular Recognition

The three methyl-positional isomers—2-methyl (CAS 1185304-34-0 as oxalate), 3-methyl (CAS 889939-95-1 as free base), and 4-methyl (CAS 924873-23-4 as free base)—are chemically distinct entities with separate CAS numbers and non-overlapping biological profiles. The 2-methyl placement creates the greatest steric occlusion around the sulfonamide nitrogen, as shown by comparative computed properties: all three have identical molecular formulas (C8H18N2O2S for free base) but differ in 3D shape and dipole moment . In the sulfonylpiperidine TMK inhibitor series, substitution at the position equivalent to C2 was essential for achieving sub-micromolar enzyme inhibition (IC50 < 1 µM), while C3- and C4-substituted analogs showed >10-fold weaker activity [1].

Regioisomer recognition
Class-level inference
2-Me: ortho-steric occlusion 3-Me/4-Me: distal methyl
Positional isomer dictates pharmacophore display
2D descriptors identical; 3D shape governs target engagement
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Acquired Chiral Center: Enantiomer Resolution Potential vs. Achiral Unsubstituted and Symmetric 4-Methyl Analogs

The 2-methyl substituent creates a chiral center at the piperidine C2 carbon, making the target compound a racemic mixture amenable to chiral resolution, unlike the achiral unsubstituted analog (CAS 31644-46-9) and the symmetric 4-methyl analog (CAS 924873-23-4, which has a plane of symmetry through the 1- and 4-positions) [1]. The 3-methyl analog (CAS 889939-95-1) is also chiral but places the stereocenter further from the sulfonamide attachment point, reducing its influence on the ethylamine trajectory. Racemic 2-methyl sulfonylpiperidines can be separated via chiral stationary phase HPLC, enabling enantiopure material for target engagement studies [2].

Chirality
Supporting evidence
2-Me: 1 chiral center (racemic) Unsubstituted/4-Me: achiral
Chiral handle enables enantiomer-resolved probe development
Resolvable via CSP-HPLC; 3-Me also chiral but distal
Chiral Chromatography Stereoselective Synthesis Analytical Method Development

Optimal Procurement and Application Scenarios for 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine Oxalate Based on Quantitative Evidence


Proteomics Affinity Probe Development Requiring Defined Salt Stoichiometry

Researchers developing sulfonamide-based chemical probes for protein capture or crosslinking should procure the oxalate salt (CAS 1185304-34-0) rather than the free base to ensure exact 1:1 stoichiometry in coupling reactions. The 2-methyl group provides steric directionality, while the salt form eliminates hydration-related weighing inaccuracies, as established in Evidence Items 1 and 2 .

Stereochemically Defined Ligand–Receptor Co-crystallization

For X-ray crystallography of sulfonylpiperidine–protein complexes (e.g., thymidylate kinase or prokineticin receptors), the 2-methyl isomer offers a chiral handle at the position directly adjacent to the sulfonamide pharmacophore. Enantiomerically resolved material can be prepared from the racemic oxalate stock via CSP-HPLC, as described in Evidence Item 4 [1].

Structure–Activity Relationship (SAR) Libraries for Piperidine Sulfonamide Lead Optimization

Medicinal chemistry teams expanding SAR around C2-substituted piperidine sulfonamides should use the 2-methyl oxalate as the reference compound to benchmark steric and electronic effects. The 3-methyl and 4-methyl analogs are available as comparators, but only the 2-methyl variant provides ortho-steric occlusion of the sulfonamide, a feature linked to 5- to 10-fold affinity gains in related TMK inhibitors as per Evidence Items 1 and 3 [2].

Aqueous Biochemical Assay Standardization Where Free Base Variability Is Unacceptable

Biochemical core facilities and CROs performing dose–response assays (e.g., IC50 determinations) should standardize on the oxalate salt to minimize inter-experiment variability caused by free base hygroscopicity. The salt form's defined hydrogen-bonding network (3 HBD, 8 HBA) ensures consistent dissolution and prevents aggregate formation, directly addressing reproducibility requirements quantified in Evidence Item 2 .

Application
Selection Property
Validation Focus
Proteomics probe development
Defined salt stoichiometry
Stoichiometry verification in coupling reactions
Ligand–receptor co-crystallization
Chiral handle at sulfonamide attachment
Enantiomer resolution via CSP-HPLC
SAR library reference
Ortho-steric occlusion benchmark
Steric effect comparison vs 3-/4-Me analogs
Aqueous assay standardization
Non-hygroscopic crystalline form
Molarity accuracy and dissolution consistency
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